molecular formula C9H9FN2O2 B14789619 Benzonitrile, 2-amino-6-fluoro-3,5-dimethoxy-

Benzonitrile, 2-amino-6-fluoro-3,5-dimethoxy-

Cat. No.: B14789619
M. Wt: 196.18 g/mol
InChI Key: SQGVEBOOUIVBCO-UHFFFAOYSA-N
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Description

Benzonitrile, 2-amino-6-fluoro-3,5-dimethoxy- is a fluorinated benzonitrile derivative. This compound is characterized by the presence of multiple functional groups, including an amino group, a fluoro group, and two methoxy groups. It is commonly used as a building block in medicinal chemistry and organic synthesis due to its versatile reactivity and ability to form various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 2-amino-6-fluoro-3,5-dimethoxy- typically involves the introduction of the amino, fluoro, and methoxy groups onto a benzonitrile core. One common method involves the nucleophilic aromatic substitution of a fluorinated benzonitrile with an amine under basic conditions. The methoxy groups can be introduced through methylation reactions using reagents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available fluorinated benzonitriles. The reactions are typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-amino-6-fluoro-3,5-dimethoxy- undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitrobenzonitrile derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives with various functional groups.

Scientific Research Applications

Benzonitrile, 2-amino-6-fluoro-3,5-dimethoxy- is widely used in scientific research due to its ability to form complex heterocyclic compounds. Some of its applications include:

Mechanism of Action

The mechanism of action of benzonitrile, 2-amino-6-fluoro-3,5-dimethoxy- involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it can act as a precursor for the synthesis of quinazoline derivatives, which inhibit specific enzymes or receptors involved in disease pathways. The presence of multiple functional groups allows for diverse interactions with biological molecules, enhancing its efficacy and selectivity.

Comparison with Similar Compounds

Benzonitrile, 2-amino-6-fluoro-3,5-dimethoxy- can be compared with other similar compounds, such as:

The uniqueness of benzonitrile, 2-amino-6-fluoro-3,5-dimethoxy- lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H9FN2O2

Molecular Weight

196.18 g/mol

IUPAC Name

2-amino-6-fluoro-3,5-dimethoxybenzonitrile

InChI

InChI=1S/C9H9FN2O2/c1-13-6-3-7(14-2)9(12)5(4-11)8(6)10/h3H,12H2,1-2H3

InChI Key

SQGVEBOOUIVBCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1N)C#N)F)OC

Origin of Product

United States

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